molecular formula C17H24N2O4 B8364395 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

Cat. No. B8364395
M. Wt: 320.4 g/mol
InChI Key: LIYAEAVMSQDRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-6-21-15(22-7-2)14-10-12-11-18-9-8-13(12)19(14)16(20)23-17(3,4)5/h8-11,15H,6-7H2,1-5H3

InChI Key

LIYAEAVMSQDRCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a solution of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (13.3 g, 41.56 mmol, Darnbrough, Shelley; Mervic, Miljenko; Condon, Stephen M.; Burns, Christopher J. Synthetic Communications (2001) 31(21), 3273-3280), 3,3-diethoxy-1-propyne (5.96 ml, 41.56 mmole), triethylamine (23 ml, 166 mmol), dichlorobis(triphenyl-phospine)palladium(II) (1.46 g, 2.08 mmol) and copper iodide (237 mg, 1.25 mmol) in dry DMF under argon to 90° C. for 3 h. Allow the reaction mixture to cool to 70° C. and add DBU (12.5 ml, 83.12 mmol). Stir the reaction at 70° C. for 3 h and then stir at room temperature overnight. Pour the reaction mixture into EtOAc, wash with water (2×) and brine, dry over MgSO4, filter and concentrate to give the title compound as an oil. Purify the oil by flash chromatography (silica, elute with 10-20% EtOAc/n-heptane) to provide 9.8 g of the title compound as a clear oil, tlc (silica, 30% EtOAc/heptane, Rf=0.30).
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Synthesis routes and methods II

Procedure details

Scheme 3 discloses a synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1. In Scheme 3, step h, a mixture of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (7b-1), 3,3-diethoxy-1-propyne, a base such as for example triethylamine or Hunig's base (N,N-diisopropylethylamine), dichlorobis(triphenylphospine)palladium(II) and copper iodide is heated in a suitable solvent such as for example dry DMF under an inert atmosphere at about 90° C. for about three hours. The reaction mixture is cooled to about 70° C. and treated with a suitable base such as for example 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), followed by stirring for about three hours at about 70° C. and then stirring at room temperature for about twelve hours. The reaction mixture is poured into ethyl acetate, washed with water and brine and the organic phase dried, filtered and concentrated to provide 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1) which is purified by chromatography or other methods as are well known to one skilled in the art. As shown in Scheme 3, step i, hydrolysis of compound 8b-1 is effected under acidic conditions to afford 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde. Treatment of 8b-1 with a mineral acid such as for example hydrochloric acid for a suitable period of time such as about 20 hours at room temperature affords a mixture of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) and 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester after isolation and chromatographic separation of the product mixture by methods well known to one skilled in the art. Acidic hydrolysis of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester by refluxing with a suitable acid such as for example trifluoroacetic acid and a suitable solvent such as for example dichloromethane affords 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde, 9b-1. As shown in Scheme 3, step j, treatment of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) in a suitable solvent such as methanol with sodium cyanide and manganese dioxide with cooling at about 0° C. and stirring for about five hours provides 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1 after filtering, washing with water and isolation by methods as are well known to one skilled in the art.
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